(S)-(-)-Citronellal
Overview
Description
(S)-(-)-Citronellal, also known as lemonyl alcohol or 3,7-dimethyloct-6-en-1-ol, is an organic compound of the terpene family. It is a colorless liquid with a strong citrus odor and is used in the production of perfumes, cosmetics, food, and pharmaceuticals. Citronellal is found in a variety of essential oils, including citronella, lemongrass, and verbena. It is also found in small amounts in some fruits, such as oranges and lemons. This compound has a variety of applications, including use as a mosquito repellent and as a flavor and fragrance additive.
Scientific Research Applications
Antinociceptive Effects : Research has demonstrated the antinociceptive properties of (S)-(-)-citronellal. Studies indicate that it can reduce nociceptive behavior and has potential as a central analgesic. This effect was observed in various experimental models, indicating its potential for pain relief applications (Melo et al., 2010); (Quintans-Júnior et al., 2011).
Phytochemistry and Pharmacological Activities : (S)-(-)-citronellal, found in Cymbopogon species, contributes to the plant's use in phytotherapy. It has shown various pharmacological effects, such as antibacterial, anti-inflammatory, and potential anti-cancer properties. This makes it valuable in both pharmaceuticals and cosmetics (Tibenda et al., 2022).
Agronomic Traits and Essential Oil Quality : Studies have investigated the impact of various cultivation practices on the essential oil yield and quality of (S)-(-)-citronellal. Factors like gamma radiation, EMS treatment, and harvesting times significantly influence the oil's composition and yield, which is crucial for its commercial application (Munda et al., 2022); (Kakaraparthi et al., 2014).
Molluscicidal and Larvicidal Activities : The essential oil containing (S)-(-)-citronellal has shown effectiveness as a molluscicide and larvicide, suggesting its potential for controlling agricultural pests and disease vectors (Rodrigues et al., 2013).
Quality Control in Industry : In industrial applications, ensuring the quality and purity of (S)-(-)-citronellal is crucial. Techniques like Near Infrared Spectroscopy have been employed for rapid and accurate assessment of its purity, particularly important in the perfumery and cosmetics industries (Meilina et al., 2013).
Interactions with Cellular Mechanisms : Research has also explored the molecular interactions of (S)-(-)-citronellal with cellular mechanisms. It has shown potential effects on cell signaling pathways, particularly in the context of cancer cell proliferation and progression (Maßberg et al., 2015).
Antifungal Activity : Citronella oil, containing (S)-(-)-citronellal, has been found to have significant antifungal activity against several fungal species, indicating its potential use in managing fungal infections and in agriculture (Nakahara et al., 2013).
properties
IUPAC Name |
(3S)-3,7-dimethyloct-6-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044476 | |
Record name | (S)-(-)-Citronellal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Citronellal | |
CAS RN |
5949-05-3 | |
Record name | (S)-Citronellal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (S)-(-)-Citronellal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,7-dimethyloct-6-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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